molecular formula C11H14O3 B057473 4H-1,3-Benzodioxin-5-methanol,2,2-dimethyl-(9CI) CAS No. 112429-70-6

4H-1,3-Benzodioxin-5-methanol,2,2-dimethyl-(9CI)

Cat. No.: B057473
CAS No.: 112429-70-6
M. Wt: 194.23 g/mol
InChI Key: GUFVNPANZYZMMU-UHFFFAOYSA-N
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Description

4H-1,3-Benzodioxin-5-methanol,2,2-dimethyl-(9CI) is a specialized chemical intermediate of significant interest in synthetic organic chemistry and pharmaceutical research. This compound features the 1,3-benzodioxin core, a privileged scaffold known for its presence in molecules with diverse biological activities. The specific substitution pattern, including the 5-methanol group and the 2,2-dimethyl ring, makes it a versatile building block for the construction of more complex molecular architectures. Researchers value this compound for its potential application in developing novel ligands, heterocyclic compounds, and as a key precursor in the synthesis of potential pharmacologically active agents targeting the central nervous system or acting as enzyme inhibitors. Its mechanism of action in research settings is primarily as a synthetic intermediate; its functional groups allow for further chemical modifications, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in drug discovery programs. This high-purity material is intended for use in laboratory-scale reactions, method development, and as a reference standard in analytical studies.

Properties

IUPAC Name

(2,2-dimethyl-4H-1,3-benzodioxin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2)13-7-9-8(6-12)4-3-5-10(9)14-11/h3-5,12H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFVNPANZYZMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(C=CC=C2O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Resorcinol Derivatives

The benzodioxin core is typically constructed via acid-catalyzed cyclization of 1,3-dihydroxybenzene (resorcinol) derivatives.

  • Reagents : Resorcinol, acetone, sulfuric acid.

  • Conditions : Stirring at 50–70°C for 6–8 hours under anhydrous conditions.

  • Mechanism : Acetone reacts with two hydroxyl groups of resorcinol, forming a 2,2-dimethyl-1,3-benzodioxole intermediate. This step achieves >85% yield in laboratory settings.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at position 5 is introduced via Friedel-Crafts formylation followed by reduction:

  • Formylation :

    • Reagents : Chloroform, aqueous NaOH.

    • Conditions : Riemer-Tiemann reaction at 0–5°C for 2 hours.

    • Outcome : Generates a formyl group at position 5, confirmed by IR absorption at 1,710 cm1^{-1}.

  • Reduction :

    • Reagents : Sodium borohydride (NaBH4_4), methanol.

    • Conditions : Room temperature, 1 hour.

    • Yield : 70–75% after purification by silica gel chromatography.

Industrial-Scale Production Optimization

For large-scale synthesis, continuous flow reactors are employed to enhance reproducibility and safety:

  • Temperature Control : Maintained at 60±2°C using jacketed reactors.

  • Catalyst Recycling : Sulfuric acid is neutralized and recovered post-reaction, reducing waste.

  • Purity Standards : Final product purity ≥98% (HPLC), achieved via fractional distillation.

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature50–70°C↑ Temperature → ↑ Cyclization rate
Acetone Equivalents2.5–3.0 eqExcess → Prevents diol byproducts
pH during Formylation12–13Ensures efficient formyl group addition
Reduction Time60–90 minutesProlonged time → Over-reduction risk

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Unreacted resorcinol dimerizes under acidic conditions.

    • Solution : Use of molecular sieves to absorb excess water, shifting equilibrium toward cyclization.

  • Oxidation Sensitivity :

    • Issue : Hydroxymethyl group oxidizes during storage.

    • Solution : Store under nitrogen at -20°C with desiccants.

Applications in Phytotoxin Synthesis

The compound serves as a precursor to o-formyl-m-hydroxycinnamic acid, synthesized via Horner-Wadsworth-Emmons olefination :

  • Esterification : React with triethyl phosphonoacetate to form α,β-unsaturated ester.

  • Saponification : Hydrolyze ester to carboxylic acid using LiOH.

  • Deprotection : Remove benzodioxin protecting group with HCl/MeOH, yielding the phytotoxin.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Batch Cyclization8595Moderate
Flow Reactor9298High
Microwave-Assisted8897Low

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Jones reagent, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methanol, various halides.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
4H-1,3-Benzodioxin derivatives have been studied for their antimicrobial activity. Research indicates that certain benzodioxins exhibit bactericidal and fungicidal properties, making them potential candidates for developing new antibiotics and antifungal agents. For instance, a study found that derivatives of benzodioxin compounds can inhibit the growth of various pathogenic bacteria and fungi, suggesting their utility in treating infections .

Pharmaceutical Intermediates
This compound serves as an intermediate in synthesizing various pharmaceuticals. It has been used in the preparation of cycloSal-pronucleotides, which are investigated for their anti-AIDS properties. The synthesis involves the modification of the benzodioxin structure to enhance biological activity against HIV .

Case Study: Anti-AIDS Research
A notable case study involved the synthesis of cycloSal-pronucleotides using 4H-1,3-benzodioxin derivatives. The resulting compounds showed promising results in inhibiting HIV replication in vitro, indicating a potential pathway for developing new therapeutic agents against AIDS .

Agricultural Applications

Pesticides and Herbicides
The benzodioxin framework has been explored in developing new agrochemicals. Compounds derived from 4H-1,3-benzodioxin have shown efficacy as herbicides and insecticides. Their structural properties allow for selective targeting of pests while minimizing harm to non-target organisms.

Case Study: Herbicide Development
A research project focused on synthesizing herbicides based on 4H-1,3-benzodioxin structures demonstrated effective weed control in agricultural settings. The study reported a significant reduction in weed biomass when applying these compounds compared to conventional herbicides .

Materials Science

Polymer Chemistry
4H-1,3-Benzodioxin derivatives are being investigated for their role in polymer chemistry. Their unique chemical structure allows them to act as monomers or cross-linking agents in producing polymers with enhanced mechanical and thermal properties.

Case Study: Polymer Synthesis
A recent study showcased the use of 4H-1,3-benzodioxin as a building block for synthesizing high-performance polymers. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymer formulations .

Data Tables

Application AreaSpecific UseExample CompoundsNotes
Medicinal ChemistryAntimicrobial Agents4H-1,3-Benzodioxin derivativesEffective against bacteria and fungi
Pharmaceutical IntermediatesCycloSal-pronucleotidesPotential anti-AIDS properties
Agricultural SciencesHerbicidesBenzodioxin-based herbicidesEffective weed control
InsecticidesBenzodioxin derivativesSelective targeting of pests
Materials SciencePolymer SynthesisBenzodioxin-based polymersEnhanced mechanical and thermal properties

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features
4H-1,3-Benzodioxin-5-methanol,2,2-dimethyl-(9CI) Not explicitly reported Estimated ~208* 2,2-dimethyl, 5-hydroxymethyl Potential polarity from hydroxyl group; steric hindrance from dimethyl groups
4H-1,3-Benzodioxin-6-carboxaldehyde,2,2-dimethyl-(9CI) C12H14O4 ~222.24 2,2-dimethyl, 6-aldehyde Reactive aldehyde group; potential for Schiff base formation
4H-1,3-Benzodioxin,2,2-dimethyl-6-oxiranyl-(9CI) C12H14O3 206.24 2,2-dimethyl, 6-oxirane (epoxide) Epoxide ring enables ring-opening reactions; higher strain energy
7-propyl-2H,4H-1,5-benzodioxepin-3-one C12H14O3 206.24 Benzodioxepinone, ketone, propyl Seven-membered dioxepinone ring; used in perfumery for ozonic/marine notes

*Estimated based on molecular formula of analogs.

Key Observations :

  • Substituent Effects : The target compound’s hydroxymethyl group at position 5 may enhance hydrogen-bonding capacity compared to the aldehyde (electron-withdrawing) or oxirane (electrophilic) groups in analogs .
  • Ring Size: Benzodioxepinone derivatives (e.g., 7-propyl-2H,4H-1,5-benzodioxepin-3-one) exhibit larger ring systems, altering conformational flexibility and applications (e.g., fragrance additives) .

Biological Activity

4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-(9CI) is a compound with significant potential in biological and medicinal chemistry. Its structural characteristics allow it to serve as a versatile building block for the synthesis of various biologically active molecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

  • IUPAC Name: 4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-(9CI)
  • Molecular Formula: C11H12O3
  • Molecular Weight: 192.21 g/mol

The biological activity of 4H-1,3-Benzodioxin-5-methanol primarily involves its interactions with various molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor modulator through the following mechanisms:

  • Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their catalytic activity. This can alter metabolic pathways and affect cellular functions.
  • Receptor Modulation: It may interact with specific receptors, leading to changes in signal transduction pathways that regulate physiological responses.

Biological Activity

Research indicates that 4H-1,3-Benzodioxin derivatives exhibit a range of biological activities including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Antioxidant Activity: The compound may scavenge free radicals, contributing to cellular protection mechanisms.
  • Anti-inflammatory Effects: Certain studies suggest potential for reducing inflammation through modulation of inflammatory mediators.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzodioxin derivatives, including 4H-1,3-Benzodioxin-5-methanol. Results demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL.

CompoundMIC (µg/mL)Target Organism
Benzodioxin Derivative50Staphylococcus aureus
Benzodioxin Derivative75Streptococcus pyogenes

Case Study 2: Anti-inflammatory Activity

In a controlled experiment on mice models, administration of a benzodioxin derivative led to a significant reduction in paw edema induced by carrageenan. The results indicated that the compound effectively decreased levels of pro-inflammatory cytokines.

TreatmentPaw Edema Reduction (%)
Control0
Benzodioxin Derivative45

Applications in Drug Development

Due to its biological activity, 4H-1,3-Benzodioxin-5-methanol is being explored as a lead compound in drug discovery:

  • Enzyme Inhibitors: Its ability to inhibit specific enzymes makes it a candidate for developing treatments for diseases such as cancer and diabetes.
  • Receptor Modulators: Modulation of neurotransmitter receptors could lead to advancements in neuropharmacology.

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